molecular formula C18H27N3O3 B5404552 N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide

N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide

Numéro de catalogue B5404552
Poids moléculaire: 333.4 g/mol
Clé InChI: LDDUHOSWNUQJSE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide, also known as Neratinib, is a small molecule inhibitor that targets the tyrosine kinase receptor ErbB2 (HER2). It was developed by Puma Biotechnology and approved by the US Food and Drug Administration (FDA) in 2017 for the treatment of HER2-positive breast cancer.

Mécanisme D'action

N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide inhibits the activity of the HER2 receptor by irreversibly binding to the receptor and preventing its dimerization with other HER family receptors. This leads to the inhibition of downstream signaling pathways such as the PI3K/AKT and MAPK pathways, which are involved in cell proliferation and survival. By inhibiting these pathways, N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide induces cell cycle arrest and apoptosis in HER2-positive cancer cells.
Biochemical and Physiological Effects
N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide has been shown to have potent antitumor activity both in vitro and in vivo. It has been demonstrated to inhibit the growth of HER2-positive breast cancer cells and to induce apoptosis in these cells. In addition, N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide has been shown to overcome resistance to other HER2-targeted therapies such as trastuzumab and lapatinib. However, N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide has also been associated with some adverse effects such as diarrhea, nausea, and fatigue.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide is its potency in inhibiting HER2 activity. This makes it a valuable tool for studying the role of HER2 in cancer progression and for investigating the mechanisms of resistance to HER2-targeted therapies. However, one of the limitations of N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide is its irreversible binding to the HER2 receptor, which makes it difficult to study the effects of reversible inhibition. In addition, N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide has been associated with some adverse effects, which can limit its use in certain experimental settings.

Orientations Futures

There are several future directions for the study of N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide. One area of research is the development of combination therapies that can enhance the efficacy of N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide in treating HER2-positive breast cancer. Another area of research is the investigation of the mechanisms of resistance to N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide and the development of strategies to overcome this resistance. Furthermore, N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide has shown potential in treating other types of cancer, and further studies are needed to explore its efficacy in these cancers. Finally, there is a need for the development of new analogs of N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide that can overcome its limitations and improve its potency and selectivity.

Méthodes De Synthèse

N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide is synthesized through a multistep process that involves the reaction of 4-(4-morpholinylmethyl)benzaldehyde with 2-(4-morpholinyl)ethylamine in the presence of a reducing agent. The resulting intermediate is then treated with a coupling reagent to form the final product, N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide. The purity of the compound is ensured by various purification techniques such as column chromatography and recrystallization.

Applications De Recherche Scientifique

N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide has been extensively studied for its efficacy in treating HER2-positive breast cancer. It has been shown to inhibit the growth of HER2-positive breast cancer cells both in vitro and in vivo. In addition to breast cancer, N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide has also been investigated for its potential in treating other types of cancer such as lung, colorectal, and ovarian cancer. Furthermore, N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide has been studied for its ability to overcome resistance to other HER2-targeted therapies such as trastuzumab and lapatinib.

Propriétés

IUPAC Name

N-(2-morpholin-4-ylethyl)-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c22-18(19-5-6-20-7-11-23-12-8-20)17-3-1-16(2-4-17)15-21-9-13-24-14-10-21/h1-4H,5-15H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDUHOSWNUQJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=C(C=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(morpholin-4-yl)ethyl]-4-(morpholin-4-ylmethyl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.